3beta-Acetoxyolean-18-en-28-oic acid
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Overview
Description
3beta-acetoxyolean-18-en-28-oic acid is a pentacyclic triterpenoid that is olean-18-ene substituted by an acetyloxy group at position 3 and a carboxy group at position 28. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a monocarboxylic acid and an acetate ester. It derives from a hydride of an oleanane.
Scientific Research Applications
Potential in Cancer Chemoprevention
Research has identified compounds structurally related to 3β-Acetoxyolean-18-en-28-oic acid in plants like Eugenia sandwicensis, showing significant inhibitory activity in cancer chemoprevention models. One such triterpenoid demonstrated notable activity in a 7,12-dimethylbenz[a]anthracene-induced mouse mammary organ culture system, suggesting potential applications in cancer chemoprevention strategies (Gu et al., 2001).
Cytotoxic and Apoptosis-Inducing Properties
Oleanane triterpenoids, closely related to 3β-Acetoxyolean-18-en-28-oic acid, have been isolated from the rhizome of Astilbe chinensis. These compounds exhibit cytotoxic and apoptosis-inducing properties, with a linear array of fused rings that form molecular chains through hydrogen bonds. This suggests their potential utility in developing anti-cancer therapies by inducing cancer cell apoptosis (Sun & Pan, 2004).
Synthesis and Transformation Studies
The compound has also been a subject of synthetic and transformation studies, demonstrating its versatility in chemical synthesis. For instance, a novel process developed for preparing trans-decalins from oleanolic acid, which is structurally similar to 3β-Acetoxyolean-18-en-28-oic acid, showcases the compound's potential in synthetic organic chemistry and possibly in the synthesis of new therapeutic agents (Yang et al., 2006).
Antitumor and Differentiation-Inducing Effects
A derivative of oleanolic acid, closely related to 3β-Acetoxyolean-18-en-28-oic acid, has shown significant antitumor effects and the ability to induce differentiation in cancer cells, especially melanoma. This highlights the potential of compounds related to 3β-Acetoxyolean-18-en-28-oic acid in the development of new cancer treatments, particularly those that can not only inhibit tumor growth but also induce differentiation in cancer cells (Huang et al., 2006).
Properties
Molecular Formula |
C32H50O4 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h19,21,23-25H,9-18H2,1-8H3,(H,34,35)/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |
InChI Key |
ATCLOZHDTYBRBI-MGIFRHGRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)O)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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